

# Preclinical Data on Menin Inhibitors: A Technical Overview

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## Compound of Interest

Compound Name: M-1211

Cat. No.: B15568950

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Disclaimer: As of December 2025, publicly available preclinical data for a menin inhibitor specifically designated "**M-1211**" is not available. This technical guide therefore summarizes the preclinical data for two well-characterized menin inhibitors, revumenib (SNDX-5613) and ziftomenib (KO-539), which are representative of this class of therapeutic agents. These inhibitors are being investigated for the treatment of acute leukemias with specific genetic alterations, notably KMT2A (lysine methyltransferase 2A) rearrangements and NPM1 (nucleophosmin 1) mutations.

## Introduction to Menin Inhibitors

Menin is a scaffold protein that plays a crucial role in the regulation of gene transcription. In certain types of acute leukemia, such as those with KMT2A rearrangements (KMT2A-r) or NPM1 mutations (NPM1m), the interaction between menin and the KMT2A protein is essential for driving the expression of leukemogenic genes, including HOX and MEIS1. This aberrant gene expression leads to a block in cellular differentiation and uncontrolled proliferation of leukemia cells.<sup>[1][2]</sup>

Menin inhibitors are small molecules designed to disrupt the critical protein-protein interaction between menin and KMT2A. By blocking this interaction, these inhibitors aim to downregulate the expression of oncogenic target genes, thereby inducing differentiation and apoptosis in leukemia cells.<sup>[2]</sup> Preclinical studies have demonstrated that this targeted approach can effectively suppress leukemia progression in relevant models.<sup>[3][4]</sup>

## Preclinical Data for Representative Menin Inhibitors

This section details the preclinical findings for revumenib and ziftomenib, covering their in vitro activity, in vivo efficacy, and mechanism of action.

### In Vitro Activity

The in vitro potency of menin inhibitors has been evaluated in various leukemia cell lines harboring KMT2A rearrangements or NPM1 mutations. Key parameters such as the half-maximal inhibitory concentration (IC50) and the binding affinity (Ki) are summarized below.

Table 1: In Vitro Activity of Revumenib (SNDX-5613)

Cell Line	Genotype	Assay Type	IC50 (nM)	Ki (nM)	Reference
MV4;11	KMT2A-r	Proliferation	10-20	0.15	<a href="#">[5]</a>
RS4;11	KMT2A-r	Proliferation	10-20	-	<a href="#">[5]</a>
MOLM-13	KMT2A-r	Proliferation	10-20	-	<a href="#">[5]</a>
KOPN-8	KMT2A-r	Proliferation	10-20	-	<a href="#">[5]</a>
OCI-AML-3	NPM1m	Proliferation	<5	-	<a href="#">[6]</a>

Table 2: In Vitro Activity of Ziftomenib (KO-539)

Cell Line	Genotype	Assay Type	IC50 (nM)	Reference
OCI-AML3	NPM1m	Viability	90	<a href="#">[7]</a>
MOLM13	KMT2A-r	Viability	<5	<a href="#">[7]</a>
MV411	KMT2A-r	Viability	<5	<a href="#">[7]</a>

### In Vivo Efficacy

The anti-leukemic activity of menin inhibitors has been assessed in vivo using xenograft models, where human leukemia cells are implanted into immunocompromised mice.

Table 3: In Vivo Efficacy of Revumenib (SNDX-5613) in Xenograft Models

Xenograft Model	Treatment	Key Findings	Reference
MOLM-13 disseminated	50 to 75 mg/kg, PO, BID	Significant survival benefit and leukemic control.	<a href="#">[8]</a> <a href="#">[9]</a>
PDX models (KMT2A-r)	Not specified	Dramatic reductions in leukemia burden.	<a href="#">[3]</a>

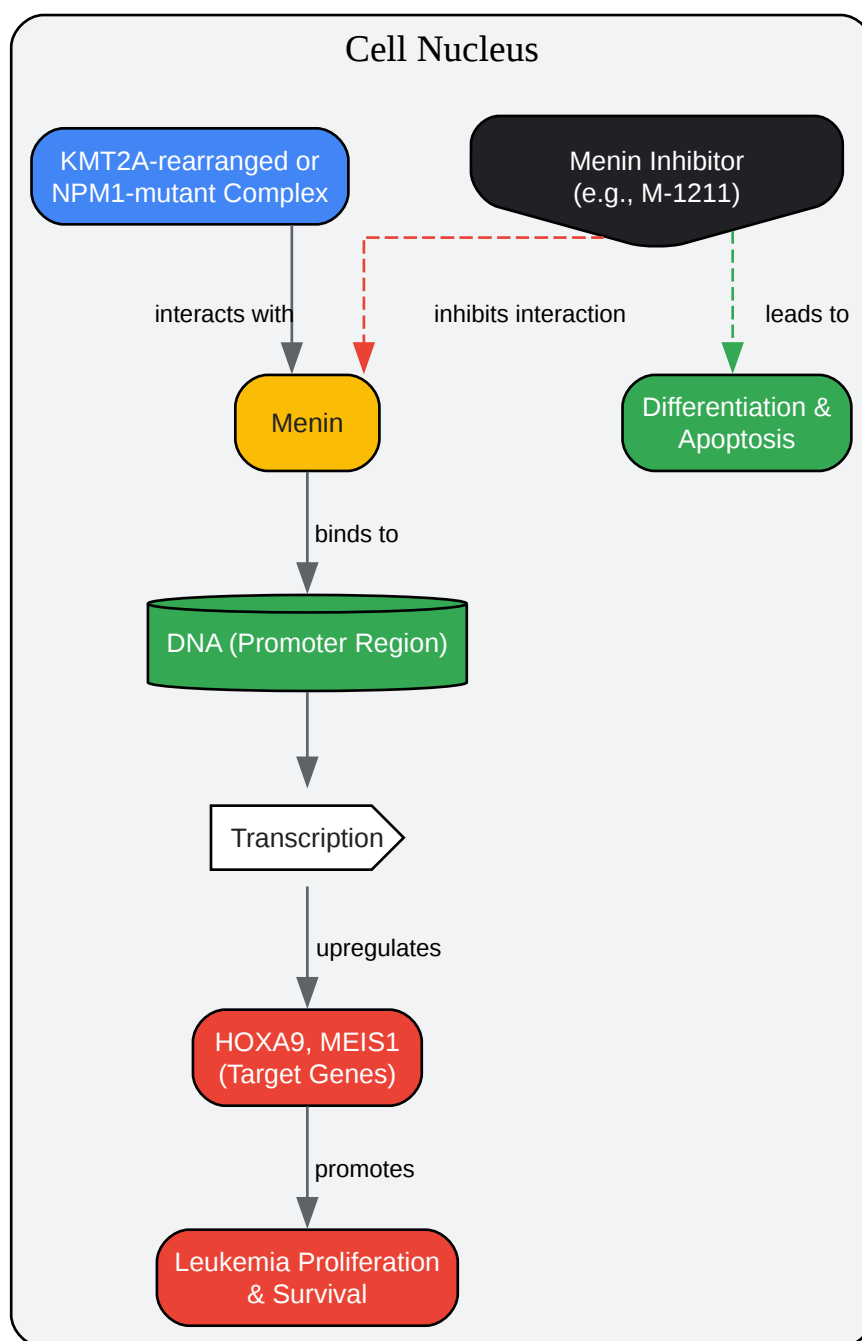
Table 4: In Vivo Efficacy of Ziftomenib (KO-539) in Xenograft Models

Xenograft Model	Treatment	Key Findings	Reference
MV411 disseminated	50 mg/kg	Strong differentiation effects in engrafted AML cells.	<a href="#">[7]</a>
PDX models (KMT2A-r or NPM1m)	Not specified	Profound anti-leukemic activity.	<a href="#">[10]</a>
KMT2A-r AML xenografts	Combination with venetoclax/azacitidine	Prolonged durable remissions.	<a href="#">[10]</a> <a href="#">[11]</a>

## Signaling Pathways and Experimental Workflows

### Menin-KMT2A Signaling Pathway

The following diagram illustrates the central role of the menin-KMT2A interaction in leukemogenesis and the mechanism of action of menin inhibitors. In leukemias with KMT2A rearrangements or NPM1 mutations, the menin-KMT2A complex binds to the promoters of target genes like HOXA9 and MEIS1, leading to their transcriptional activation and subsequent leukemic cell proliferation and survival. Menin inhibitors block the interaction between menin and KMT2A, leading to the downregulation of these target genes and inducing differentiation and apoptosis of the cancer cells.



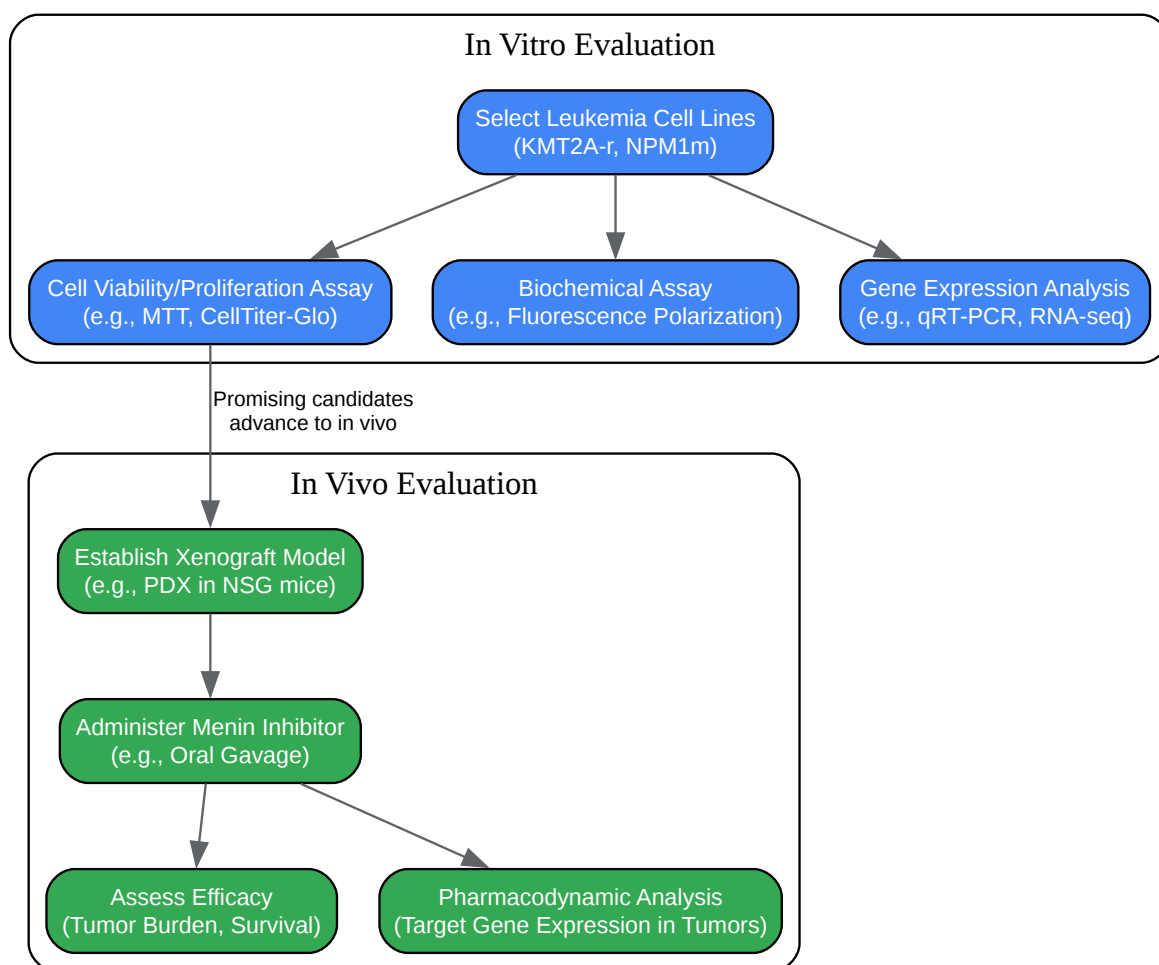
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Menin-KMT2A signaling pathway in leukemia and mechanism of menin inhibitors.

## Experimental Workflow for Preclinical Evaluation

The preclinical assessment of menin inhibitors typically involves a series of in vitro and in vivo experiments to determine their efficacy and mechanism of action. A generalized workflow is

depicted below.



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A general experimental workflow for preclinical evaluation of menin inhibitors.

## Experimental Protocols

Detailed, step-by-step protocols are often proprietary or found within the supplementary materials of publications. The following are summaries of methodologies used in the preclinical evaluation of menin inhibitors based on publicly available information.

### Cell Viability Assay

- Purpose: To determine the concentration of a menin inhibitor that inhibits the growth of leukemia cell lines by 50% (IC50).
- Methodology Summary:
  - Cell Culture: Leukemia cell lines (e.g., MV4;11, MOLM-13 for KMT2A-r; OCI-AML3 for NPM1m) are cultured in appropriate media (e.g., RPMI-1640) with fetal bovine serum and antibiotics.[12]
  - Cell Seeding: Cells are seeded in 96-well plates.[13]
  - Inhibitor Treatment: A range of concentrations of the menin inhibitor is added to the wells, with a vehicle control (e.g., DMSO) also included.[13]
  - Incubation: Plates are incubated for a specified period (e.g., 7 days for ziftomenib).[5]
  - Viability Assessment: Cell viability is measured using a commercial assay such as MTT or CellTiter-Glo, which measure metabolic activity or ATP levels, respectively.[12]
  - Data Analysis: The results are used to calculate the IC50 value.[14]

## In Vivo Xenograft Studies

- Purpose: To assess the anti-tumor efficacy and tolerability of a menin inhibitor in a living organism.
- Methodology Summary:
  - Animal Models: Immunocompromised mice (e.g., NSG mice) are used to prevent the rejection of human cells.[12]
  - Cell Implantation: Human leukemia cells (from cell lines like MV4-11 or MOLM-13, or patient-derived xenografts - PDX) are injected into the mice, often intravenously to create a disseminated leukemia model.[15]
  - Leukemia Establishment: The engraftment and proliferation of leukemia cells are monitored, for example, by measuring the percentage of human CD45+ cells in the peripheral blood.[12]

- Inhibitor Administration: Once the leukemia is established, mice are treated with the menin inhibitor (e.g., by oral gavage) at a specified dose and schedule. A control group receives the vehicle.[12]
- Efficacy Assessment: The primary outcomes are typically overall survival and the reduction in leukemia burden (e.g., measured by bioluminescence imaging if cells are engineered to express luciferase, or by flow cytometry of blood and bone marrow).[12][16]
- Tolerability Assessment: The health of the mice is monitored by tracking body weight and observing for any signs of toxicity.[15]

## Conclusion

The preclinical data for menin inhibitors like revumenib and ziftomenib provide a strong rationale for their clinical development in acute leukemias with KMT2A rearrangements and NPM1 mutations. These agents have demonstrated potent in vitro activity against relevant leukemia cell lines and significant in vivo efficacy in xenograft models. The mechanism of action, involving the disruption of the menin-KMT2A interaction and subsequent downregulation of key leukemogenic genes, is well-supported by preclinical evidence. Further clinical investigation of these and other menin inhibitors is ongoing.

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